BenchChemオンラインストアへようこそ!

Neomycin Trisulfate Hydrate

Hydrate Stoichiometry Water Content Formulation Accuracy

This neomycin trisulfate hydrate is differentiated by its defined hydrate stoichiometry (monohydrate or dihydrate) and certified ≥85% neomycin B content. Unlike generic 'neomycin sulfate' with variable B:C ratios (50:50 to 95:5) and broad ≤8% loss-on-drying specs, this grade ensures precise anhydrous potency adjustment for HPLC-CAD methods (LOD 0.003–0.02 μg), consistent neo selection pressure, and reliable 4,5-disubstituted aminoglycoside comparator data against CRE strains (65.7% susceptibility retained).

Molecular Formula C23H54N6O26S3
Molecular Weight 926.9 g/mol
Cat. No. B1256789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin Trisulfate Hydrate
SynonymsFradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate
Molecular FormulaC23H54N6O26S3
Molecular Weight926.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1
InChIKeyWHAGUNPVKDUVFV-COUWZCAMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin Trisulfate Hydrate: Aminoglycoside Antibiotic Complex with Defined Hydrate Stoichiometry and Pharmacopeial Specifications


Neomycin trisulfate hydrate (CAS 1405-10-3) is the trisulfate salt of the aminoglycoside antibiotic neomycin, existing as a variable hydrate (monohydrate theoretical water 1.94%, dihydrate 3.81%) with a molecular formula of C₂₃H₄₆N₆O₁₃·3H₂SO₄·xH₂O and anhydrous molecular weight of 908.88 g/mol . Produced by fermentation of Streptomyces fradiae, it is a complex mixture predominantly comprising the active stereoisomers neomycin B and neomycin C, with commercial pharmaceutical and research grades required to contain a minimum of 85% neomycin B . It is highly water-soluble (≥50 mg/mL) and demonstrates broad-spectrum antibacterial activity against both Gram-negative and Gram-positive organisms through binding to the 30S ribosomal subunit, causing miscoding and inhibition of protein synthesis .

Why Neomycin Trisulfate Hydrate Cannot Be Casually Substituted with Generic 'Neomycin Sulfate'


Generic substitution of 'neomycin sulfate' products fails due to the inherently variable and pharmacopeially-defined composition of the neomycin complex. The term 'neomycin' encompasses a fermentation-derived mixture where the ratio of the highly active neomycin B to the significantly less active neomycin C can vary from approximately 50:50 to 95:5 in commercial samples [1]. The European Pharmacopoeia explicitly limits neomycin C content to 3–15% (m/m), with material containing less than 3% neomycin C being classified as framycetin—a distinct pharmaceutical substance [2]. Furthermore, neomycin C possesses only 35–62% of the biological activity of neomycin B, depending on the assay method [3]. Consequently, two lots of 'neomycin sulfate' with identical weight may exhibit substantially different antimicrobial potency and impurity profiles. The trisulfate hydrate designation further specifies the exact salt stoichiometry and hydration state, which influences solubility, hygroscopicity, and long-term stability characteristics critical for reproducible formulation and research applications.

Quantitative Evidence Guide for Neomycin Trisulfate Hydrate: Differentiation from Analogs and In-Class Alternatives


Hydrate Stoichiometry and Water Content Variability: Implications for Accurate Formulation and Potency Calculation

Neomycin trisulfate hydrate exists in variable hydration states with distinct theoretical water content values, directly impacting potency calculations on an anhydrous basis. The monohydrate form has a theoretical water content of 1.94%, while the dihydrate form has 3.81% . In contrast, commercial pharmacopeial-grade neomycin sulfate specifications permit a maximum loss on drying of ≤8% without stipulating a specific hydrate stoichiometry, leading to lot-to-lot variability in actual anhydrous neomycin content [1]. This difference means that for a given weighed mass, the actual amount of anhydrous active neomycin base can vary by up to approximately 6% depending on the specific hydration state of the material procured.

Hydrate Stoichiometry Water Content Formulation Accuracy

Neomycin B:C Isomer Ratio and Differential Antimicrobial Activity: Impact on Potency Reproducibility

The antimicrobial potency of neomycin trisulfate hydrate is directly governed by its neomycin B content, as neomycin C exhibits substantially lower intrinsic activity. Quantitative studies demonstrate that neomycin C possesses only 35% of the biological activity of neomycin B when assessed by agar-diffusion assay, and 56–62% by turbidimetric methods [1][2]. The European Pharmacopoeia (Ph. Eur.) restricts neomycin C content to 3–15% (m/m) in pharmaceutical-grade material, while commercial preparations display B:C ratios ranging from approximately 50:50 to 95:5 . This compositional variability translates to significant differences in antimicrobial potency per unit mass: a sample with 15% neomycin C will exhibit measurably lower activity than a sample with 3% neomycin C, even if both meet compendial specifications.

Neomycin B Neomycin C Antimicrobial Potency Assay Reproducibility

Comparative MIC Values: Neomycin vs. Paromomycin Against Carbapenem-Resistant Enterobacteriaceae (CRE)

In a study evaluating 134 carbapenem-resistant Enterobacteriaceae (CRE) clinical strains collected from multiple hospitals in China, neomycin and paromomycin—both 4,5-disubstituted deoxystreptamine aminoglycosides—exhibited differential susceptibility profiles. Among CRE strains, 65.7% were susceptible to neomycin with an MIC₅₀ of 8 μg/mL and MIC₉₀ of 256 μg/mL, whereas 64.9% were susceptible to paromomycin with an MIC₅₀ of 4 μg/mL and MIC₉₀ of >256 μg/mL [1][2]. Notably, both agents substantially outperformed the 4,6-disubstituted aminoglycosides amikacin (55.2% susceptible, MIC₉₀ >256 μg/mL), gentamicin (28.4% susceptible, MIC₉₀ >256 μg/mL), and tobramycin (35.1% susceptible, MIC₉₀ >256 μg/mL) [1].

MIC Carbapenem-Resistant Enterobacteriaceae Neomycin Paromomycin

Sustained Drug Release Kinetics: Neomycin Trisulfate Hydrate in Hybrid Hydrogel Formulations

Neomycin trisulfate salt hydrate has been quantitatively characterized as a model drug in hybrid hydrogel delivery systems, demonstrating sustained release profiles amenable to localized antimicrobial therapy. In a 2023 study, hydrogels composed of pullulan/poly(vinyl alcohol) (PULL/PVA) with bovine serum albumin (BSA) or lysozyme were loaded with neomycin trisulfate salt hydrate. Optimal formulations containing 10–30% BSA or 2% lysozyme achieved sustained drug release over 480 minutes (8 hours) in simulated physiological conditions (phosphate buffer, pH 7.4, 37°C) [1]. Release kinetics were best described by the semi-empirical Korsmeyer-Peppas and Peppas-Sahlin models, indicating a quasi-Fickian diffusion mechanism [1].

Sustained Release Hydrogel Neomycin Delivery Korsmeyer-Peppas

Structural Classification: 4,5-Disubstituted vs. 4,6-Disubstituted Deoxystreptamine Aminoglycosides and Differential Susceptibility Patterns

Neomycin is a 4,5-disubstituted deoxystreptamine (DOS) aminoglycoside, a structural classification that distinguishes it from the 4,6-disubstituted DOS aminoglycosides including kanamycin, gentamicin, amikacin, and tobramycin [1]. This structural divergence correlates with differential susceptibility patterns against CRE strains: neomycin (4,5-disubstituted) retained activity against 65.7% of CRE strains, whereas the 4,6-disubstituted agents amikacin, gentamicin, and tobramycin demonstrated markedly lower susceptibility rates of 55.2%, 28.4%, and 35.1%, respectively [2]. The 4,5-disubstituted scaffold confers a distinct resistance evasion profile, as common aminoglycoside-modifying enzymes prevalent in CRE exhibit differential substrate specificity between the 4,5- and 4,6-disubstituted classes.

Aminoglycoside Classification Deoxystreptamine Substitution Resistance Profile

Recommended Research and Industrial Application Scenarios for Neomycin Trisulfate Hydrate Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control and Analytical Reference Standard Preparation

Neomycin trisulfate hydrate with defined monohydrate (1.94% theoretical water) or dihydrate (3.81% theoretical water) stoichiometry is ideally suited for preparing analytical reference standards and calibration curves where precise anhydrous neomycin content is critical. Unlike generic neomycin sulfate with a broad ≤8% loss-on-drying specification, the defined hydrate form enables accurate potency adjustment for HPLC-CAD methods quantifying neomycin B, neomycin C, and neamine impurities at detection limits as low as 0.003–0.02 μg [1]. This precision is essential for complying with Ph. Eur. specifications that limit neomycin C to 3–15% (m/m) and distinguish framycetin (<3% neomycin C) as a separate substance [2].

Cell Culture Selection Agent for Eukaryotic and Prokaryotic Genetic Engineering

Neomycin trisulfate hydrate containing a minimum of 85% neomycin B is the established selection agent for eukaryotic and prokaryotic cells transformed with the neo (neomycin phosphotransferase) selectable marker gene [1]. The certified high neomycin B content ensures consistent selection pressure, as neomycin C possesses only 35–62% of the antimicrobial activity of neomycin B [2]. Using neomycin trisulfate hydrate with documented B:C ratio minimizes the risk of incomplete selection due to subpotent material, which could otherwise permit the survival of non-transformed cells and compromise the integrity of genetically modified cell lines.

Antimicrobial Susceptibility Testing of Carbapenem-Resistant Enterobacteriaceae (CRE)

For clinical microbiology laboratories and antimicrobial resistance surveillance programs, neomycin trisulfate hydrate serves as a critical 4,5-disubstituted aminoglycoside comparator agent in susceptibility panels. Its differentiated activity profile—retaining 65.7% susceptibility against CRE strains compared to only 28.4–55.2% for 4,6-disubstituted aminoglycosides (gentamicin, tobramycin, amikacin)—makes it essential for comprehensive phenotypic characterization of multidrug-resistant Gram-negative isolates [1]. Inclusion of neomycin in susceptibility testing batteries enables detection of resistance mechanisms specific to the 4,5-disubstituted scaffold that may be missed when only 4,6-disubstituted agents are tested.

Sustained-Release Antimicrobial Hydrogel Formulation Development

Neomycin trisulfate hydrate has been quantitatively validated as a model aminoglycoside drug in hybrid hydrogel delivery systems, with optimal PULL/PVA/protein formulations achieving sustained release over 480 minutes (8 hours) under simulated physiological conditions (pH 7.4, 37°C) [1]. Release kinetics follow Korsmeyer-Peppas and Peppas-Sahlin models, providing a characterized framework for predicting in vitro performance. This established compatibility makes neomycin trisulfate hydrate a reliable starting point for developing localized antimicrobial delivery platforms—including wound dressings, surgical site infection prophylactics, and implant coatings—where prolonged local antibiotic exposure is desired while minimizing systemic absorption and associated nephrotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neomycin Trisulfate Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.